molecular formula C14H11ClN2O4 B404915 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide CAS No. 178803-94-6

2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B404915
CAS No.: 178803-94-6
M. Wt: 306.7g/mol
InChI Key: XZUZYWXFHNWBJT-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-4-nitrobenzamide (CAS 178803-94-6) is a synthetic nitrobenzamide derivative with the molecular formula C14H11ClN2O4 and a molecular weight of 306.70 . This compound is provided for research and development purposes. Nitrobenzamide derivatives are of significant interest in medicinal chemistry research. Studies on structurally similar N-(alkyl/aryl)-4-nitrobenzamide compounds have demonstrated potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, indicating value in early-stage antidiabetic research . The core benzamide structure is a known pharmacophore with diverse biological activities, and the presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) functional groups on the aromatic rings makes this compound a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-7-4-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUZYWXFHNWBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride

The precursor 2-chloro-4-nitrobenzoyl chloride is synthesized by treating 2-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux. Key parameters include:

  • Reagents : SOCl₂ (3–5 equivalents), catalytic dimethylformamide (DMF).

  • Conditions : Reflux at 70–80°C for 3–5 hours.

  • Yield : 85–92%.

Coupling with 4-Methoxyaniline

The acyl chloride reacts with 4-methoxyaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM):

  • Molar ratio : 1:1.2 (acyl chloride:amine).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Conditions : Room temperature, 4–6 hours.

  • Yield : 76–82%.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Direct Amidation Using Carbodiimide Coupling Agents

Ethylcarbodiimide (EDC)/Hydroxybenzotriazole (HOBt) Method

This approach avoids acyl chloride isolation:

  • Reagents : 2-Chloro-4-nitrobenzoic acid, EDC, HOBt, 4-methoxyaniline.

  • Solvent : DMF or DCM.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 68–74%.

Advantages

  • Bypasses corrosive SOCl₂.

  • Suitable for acid-sensitive substrates.

Phosphonium Salt-Mediated Amidation

In Situ Activation with N-Chlorophthalimide

A novel method generates phosphonium intermediates for direct amidation:

  • Reagents : N-Chlorophthalimide, triphenylphosphine (PPh₃), 4-methoxyaniline.

  • Solvent : Acetonitrile or THF.

  • Conditions : Room temperature, 6–8 hours.

  • Yield : 70–78%.

Key Steps

  • Phosphonium salt formation : PPh₃ reacts with N-chlorophthalimide to form chloro- and imidophosphonium species.

  • Acyl activation : The carboxylic acid forms an acyloxyphosphonium intermediate.

  • Amine coupling : 4-Methoxyaniline displaces the phosphonium group.

Continuous Flow Synthesis

Microreactor-Based Approach

Adapted from nitration protocols for related compounds:

  • Steps :

    • Acylation : 4-Methoxyaniline and acetic anhydride in a flow reactor.

    • Nitration : Reaction with mixed acid (HNO₃/H₂SO₄).

    • Hydrolysis : Conversion to the final amide.

  • Yield : 80–86%.

Advantages

  • Enhanced heat/mass transfer.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times:

  • Reagents : 2-Chloro-4-nitrobenzoic acid, 4-methoxyaniline, HATU.

  • Solvent : DMF.

  • Conditions : 100°C, 15–20 minutes.

  • Yield : 72–76%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Classical Amidation76–824–6 hoursHighModerate
EDC/HOBt68–7412–24 hoursMediumHigh
Phosphonium-Mediated70–786–8 hoursMediumLow
Continuous Flow80–86<1 hourHighHigh
Microwave-Assisted72–7615–20 minLowModerate

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reactivity but require rigorous drying.

  • Tetrahydrofuran (THF) balances solubility and ease of removal.

Catalytic Additives

  • DMF (0.1–1 mol%) : Accelerates acyl chloride formation.

  • 4-Dimethylaminopyridine (DMAP) : Improves coupling efficiency in EDC/HOBt methods.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for complex mixtures.

Challenges and Solutions

Nitro Group Instability

  • Issue : Reduction under acidic/high-temperature conditions.

  • Mitigation : Use inert atmospheres (N₂/Ar) and low temperatures during nitration.

Byproduct Formation

  • Chloro-byproducts : Controlled stoichiometry of SOCl₂ minimizes over-chlorination.

  • Dipeptide adducts : Excess amine (1.2–1.5 equivalents) suppresses dimerization.

Recent Advancements

Photocatalytic Amidation

Preliminary studies using visible-light catalysis show promise for greener synthesis:

  • Catalyst : Ru(bpy)₃²⁺.

  • Yield : 65–70% (room temperature, 8 hours).

Enzyme-Mediated Coupling

Lipase-based systems (e.g., Candida antarctica) achieve 60–65% yield under mild conditions .

Scientific Research Applications

Chemistry

  • Synthesis Precursor : 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationReduction of nitro to amine groupHydrogen gas, Pd/C catalyst
ReductionFormation of derivativesSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of chlorine with nucleophilesSodium methoxide, potassium tert-butoxide

Biology

  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Research indicates that it may inhibit bacterial enzymes, disrupting their function and leading to antimicrobial effects.
  • Anticancer Properties : Investigations have shown that this compound can induce apoptosis in cancer cells by modulating gene expression and metabolic pathways. It may act as an ATP-competitive inhibitor affecting key signaling pathways involved in cell proliferation .

Medicine

  • Drug Development : Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameKey Features
2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamideSimilar substitution pattern but different nitro position
2-chloro-N-(4-methylphenyl)-5-nitrobenzamideVariation in the aromatic substituent affecting biological activity
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamideContains additional chloro and methoxy groups enhancing reactivity

The uniqueness of this compound lies in its specific combination of functional groups that contribute to its distinct chemical and biological properties.

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial effects of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Apoptosis : Research involving cell lines showed that treatment with this compound led to increased rates of apoptosis compared to controls, suggesting its potential as an anticancer agent.
  • Drug Interaction Mechanism : A detailed mechanistic study elucidated how the compound binds to specific kinases involved in cancer signaling pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects
Compound Name Substituents Key Electronic Features
This compound Cl (C2), NO₂ (C4), 4-MeO-C₆H₄ (amide N) Strong electron-withdrawing (NO₂, Cl) and electron-donating (MeO) groups create polarizability.
N-Acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide ( ) NO₂ (C4), Ac (amide N), 2-MeO-C₆H₃ (amide N) Acetyl group introduces steric bulk; DFT shows perpendicular amide/aryl planes .
4-Bromo-N-(2-nitrophenyl)benzamide ( ) Br (C4), NO₂ (C2 on phenyl) Ortho-nitro group reduces resonance stabilization compared to para-substitution.
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide ( ) Cl (C2), NO₂ (C4), 4-EtO-C₆H₄ (amide N) Ethoxy group increases lipophilicity vs. methoxy, potentially enhancing membrane permeability.

Key Observations :

  • Nitro Position : Para-nitro groups (as in the target compound) enhance resonance stabilization compared to ortho-nitro derivatives like 4-bromo-N-(2-nitrophenyl)benzamide .
  • Alkoxy Groups : Ethoxy (C₂H₅O) in increases hydrophobicity compared to methoxy (CH₃O), which may alter solubility and bioavailability.
Structural and Crystallographic Comparisons
Compound Name Dihedral Angle (Aromatic Rings) Crystal System/Packing Features
2-Chloro-N-(4-methoxyphenyl)benzamide ( ) 79.20° (benzamide vs. methoxyphenyl) Monoclinic (P2₁/n), Z = 4; orthogonal rings minimize steric clash.
4-Bromo-N-(2-nitrophenyl)benzamide ( ) Not reported Two molecules per asymmetric unit (A and B), suggesting polymorphism.

Key Observations :

  • Orthogonal aromatic rings (e.g., 79.20° in ) reduce steric hindrance and enhance crystallinity.
  • Polymorphism in nitro-substituted benzamides ( ) complicates reproducibility in solid-state applications.
Spectroscopic and Computational Data
Compound Name FTIR/NMR Features DFT Findings (B3LYP/6-31G*)
N-Acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide ( ) ν(C=O) ~1626 cm⁻¹; δ(Ar-H) ~7.5–8.5 ppm (NMR) Amide and aryl planes are perpendicular .
2-Chloro-N-(2-ethylphenyl)-4-nitrobenzamide ( ) ν(C=O) ~1626 cm⁻¹; δ(NH) ~3.37 ppm (NMR) Ethyl group introduces torsional strain in the phenyl ring.

Key Observations :

  • Similar C=O stretching frequencies (~1626 cm⁻¹) across benzamides indicate consistent amide bond characteristics.
  • Rotational barriers in substituted benzamides ( ) are influenced by electron correlation effects.

Key Observations :

  • Heterocyclic additions (e.g., thiazole in ) improve bioactivity but may reduce solubility.
  • Morpholine and pyridine derivatives ( ) highlight the versatility of nitrobenzamides in drug design.

Biological Activity

2-Chloro-N-(4-methoxyphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The compound has the molecular formula C15_{15}H14_{14}ClN3_3O3_3 and a molecular weight of approximately 317.74 g/mol. Its structure includes a chloro group, a methoxy group, and a nitro group attached to a benzamide backbone, which influences its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
  • Electrophilic Character : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular targets, leading to therapeutic effects.
  • Binding Affinity : The presence of chloro and methoxy groups enhances the compound's binding affinity to its molecular targets, potentially increasing its selectivity and efficacy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Similar compounds have demonstrated anticancer properties, indicating that this compound may also possess this activity .
  • Anti-inflammatory Effects : As an intermediate in synthesizing pharmaceuticals, it may contribute to anti-inflammatory drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of substituent positions on the aromatic rings. Variations in the position of the chloro, methoxy, and nitro groups significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-4-nitrobenzamideNo chloro substituent; similar nitro groupAntidiabetic activity
This compoundDifferent methoxy position; similar reactivityAntimicrobial properties
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamideDifferent nitro position; similar structurePotential anticancer activity

This table illustrates how structural modifications can lead to variations in biological potency and selectivity.

Case Studies and Research Findings

  • Antimicrobial Studies : A study indicated that derivatives of nitrobenzamides exhibit significant antimicrobial activity against resistant strains. The presence of electron-withdrawing groups like nitro enhances this activity by increasing lipophilicity, which is crucial for membrane penetration .
  • Anticancer Research : In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures were tested against various cancer cell lines, revealing promising IC50 values that suggest effective inhibition of tumor growth .
  • Enzyme Inhibition : A recent investigation into the inhibitory effects on α-glucosidase and α-amylase showed that modifications in the phenyl ring significantly influenced enzyme inhibition potency. The most active compound in this series demonstrated an IC50 value indicating strong inhibitory action .

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